

Hsd17B13-IN-64: A Technical Guide to its Liver-Specific Activity

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Compound of Interest

Compound Name: *Hsd17B13-IN-64*

Cat. No.: *B12373295*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver diseases, including cirrhosis and hepatocellular carcinoma.[3][4] This has spurred the development of inhibitors targeting HSD17B13, with the goal of mimicking the protective effects of these genetic variants. **Hsd17B13-IN-64** is a potent inhibitor of HSD17B13, identified as a tool for investigating the therapeutic potential of targeting this enzyme.[5] This technical guide provides a comprehensive overview of the liver-specific activity of **Hsd17B13-IN-64** and related inhibitors, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Core Data Summary

The development of HSD17B13 inhibitors is an active area of research. While specific data on **Hsd17B13-IN-64** is limited, the broader class of HSD17B13 inhibitors provides valuable insights into its potential pharmacological profile. The following tables summarize key quantitative data for **Hsd17B13-IN-64** and other notable inhibitors in development.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

Compound	Target	Assay Type	Substrate	IC50	Reference
Hsd17B13-IN-64 (Compound 143)	HSD17B13	Enzymatic	Estradiol	≤ 0.1 μM	[5]
BI-3231	Human HSD17B13	Enzymatic	-	Single-digit nM (Ki)	[6]
BI-3231	Mouse HSD17B13	Enzymatic	-	Single-digit nM (Ki)	[6]
BI-3231	Human HSD17B13	Cellular	-	Double-digit nM	[6]
Exemplified Compound (Pfizer)	HSD17B13	Cellular (HEK)	-	0.065 μM	[7]

Table 2: Preclinical and Clinical Pharmacokinetics of HSD17B13 Inhibitors

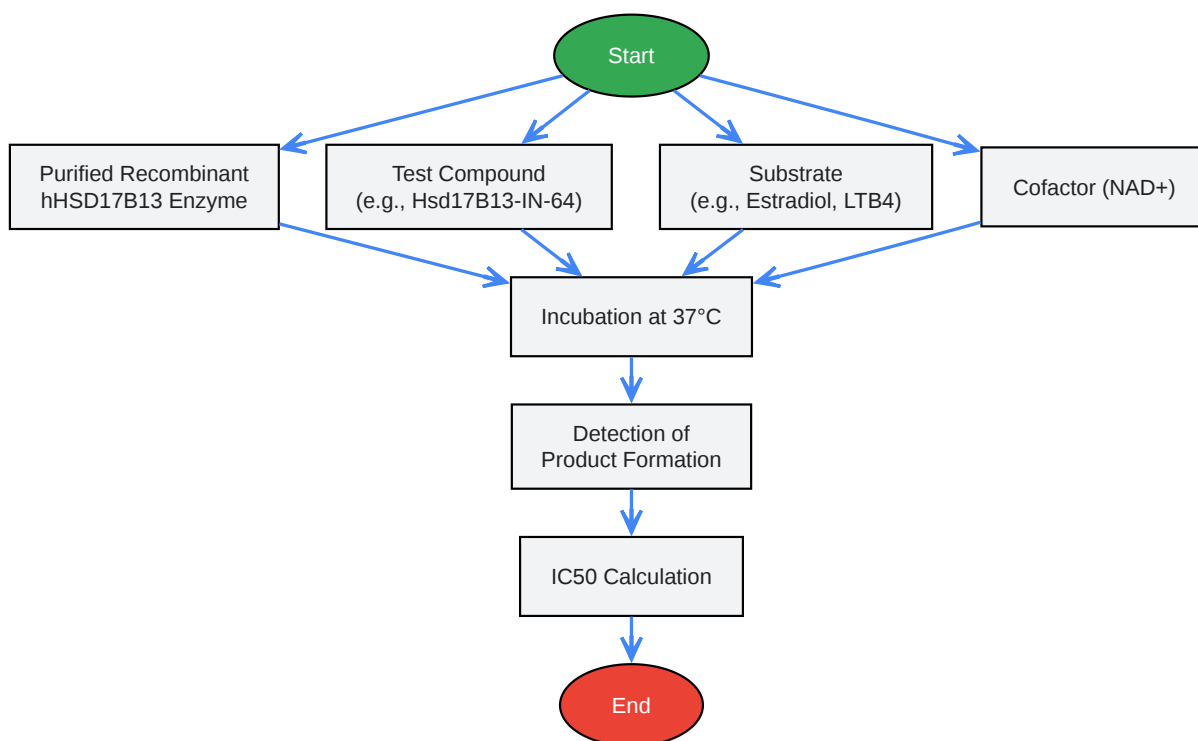
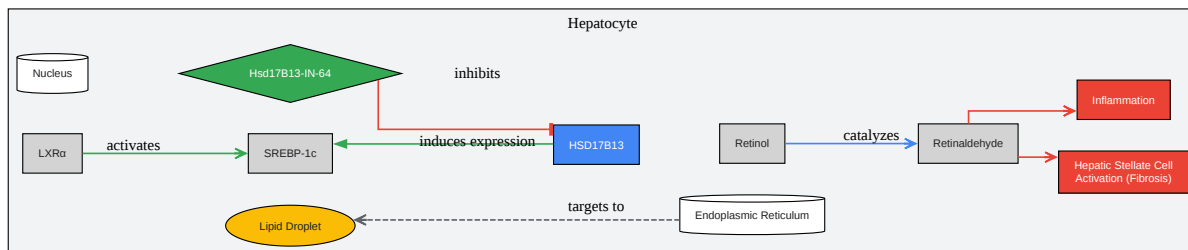
Compound	Species	Administration	Key Findings	Reference
INI-822	Human (Healthy Volunteers)	Oral	Half-life supports once-daily dosing. Achieved plasma exposures anticipated to inhibit HSD17B13.	[8][9]
BI-3231	Mouse, Rat	IV, Oral	Rapid plasma clearance exceeding hepatic blood flow, low oral bioavailability. Strong accumulation in the liver compared to plasma.	[1][6]

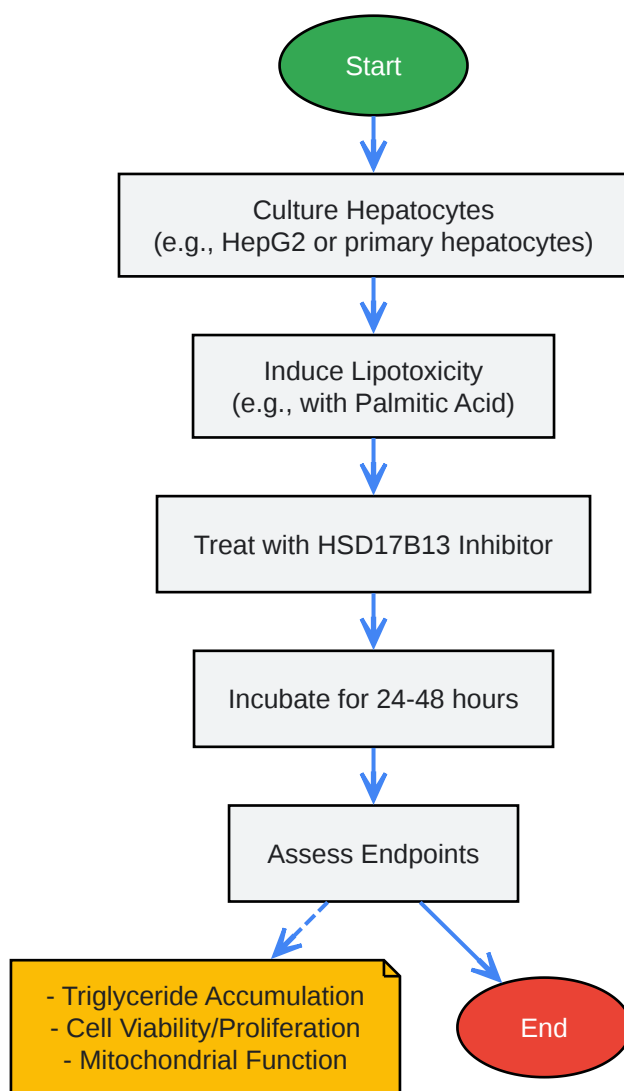
Table 3: Preclinical Efficacy of HSD17B13 Inhibitors

Compound	Model	Key Findings	Reference
INI-822	Rats (CDAA-HFD diet)	Reduced levels of alanine transaminase (ALT). Dose-dependent increase in hepatic phosphatidylcholines (PCs).	[8]
BI-3231	Murine and Human Hepatocytes (Palmitic acid-induced lipotoxicity)	Significantly decreased triglyceride accumulation. Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis. Increased mitochondrial respiratory function.	[10]

Signaling Pathways and Mechanism of Action

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its precise physiological function is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The inhibition of HSD17B13 is thought to mimic the protective effects of loss-of-function genetic variants, which are associated with reduced liver inflammation and fibrosis.





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